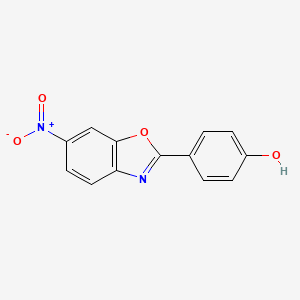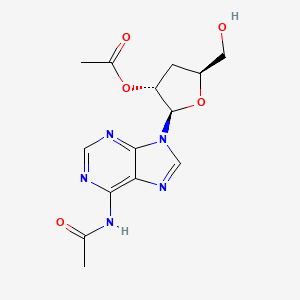![molecular formula C14H18O8 B12570407 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 190062-36-3](/img/structure/B12570407.png)
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(acetyloxy)bicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound with a unique structure that includes two acetyloxy groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding diol.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Esterification: Catalyzed by acids such as sulfuric acid or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces the corresponding diol and acetic acid.
Esterification: Forms esters and water as a byproduct.
Oxidation: Yields oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of transparent metal-organic frameworks (MOFs) due to its unique structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves its ability to undergo various chemical transformations. The acetyloxy and carboxylic acid groups can participate in reactions that modify the compound’s structure and properties. These reactions can influence the compound’s interactions with other molecules and its overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks the acetyloxy groups but shares the bicyclic core structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains a similar bicyclic structure but with nitrogen atoms instead of acetyloxy groups.
Propriétés
Numéro CAS |
190062-36-3 |
|---|---|
Formule moléculaire |
C14H18O8 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
2,5-diacetyloxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C14H18O8/c1-7(15)21-9-5-14(12(19)20)4-3-13(9,11(17)18)6-10(14)22-8(2)16/h9-10H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
LZRULTPQJYMAGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2(CCC1(CC2OC(=O)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




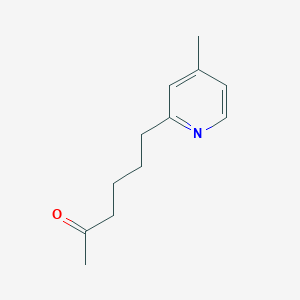
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

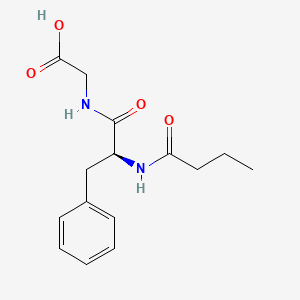

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

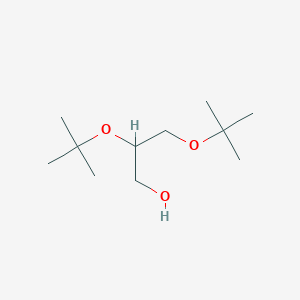

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
